molecular formula C₁₂H₅D₅N₂O₃ B1155205 4-Nitro-2-phenoxyaniline-d5

4-Nitro-2-phenoxyaniline-d5

Cat. No.: B1155205
M. Wt: 235.25
Attention: For research use only. Not for human or veterinary use.
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Description

Theoretical Foundations and Significance of Isotopic Labeling in Contemporary Chemical Sciences

Isotopic labeling is a technique used to trace the journey of an isotope through a reaction or a metabolic pathway. wikipedia.org By replacing a specific atom in a molecule with one of its isotopes, which differs in the number of neutrons, scientists can monitor the molecule's transformations. wikipedia.orgstudysmarter.co.uk The most common stable isotopes used for this purpose in organic chemistry are deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). wikipedia.org These labeled molecules act as tracers, and their behavior can be followed using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgpressbooks.pub

The significance of isotopic labeling is vast, enabling researchers to:

Elucidate complex reaction mechanisms by tracking the fate of labeled atoms from reactants to products. pressbooks.pub

Investigate metabolic pathways in biological systems, providing insights into cellular processes and disease. silantes.com

Serve as internal standards for quantitative analysis, enhancing the accuracy and precision of measurements. clearsynth.com

The labeled atom behaves almost identically to its unlabeled counterpart chemically, ensuring that it does not interfere with the process under investigation. wikipedia.org This subtle, non-perturbative modification is the cornerstone of its utility in advanced scientific research. creative-proteomics.com

Role of Deuterium Substitution in Mechanistic and Analytical Investigations of Organic Molecules

Deuterium substitution is a specialized form of isotopic labeling with unique applications stemming from the mass difference between hydrogen (H) and deuterium (D). youtube.com This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. nih.gov

Mechanistic Investigations: The difference in bond strength gives rise to the Kinetic Isotope Effect (KIE) , where a reaction involving the cleavage of a C-D bond proceeds at a slower rate than the equivalent C-H bond cleavage. nih.gov By measuring the KIE, chemists can determine whether a specific C-H bond is broken in the rate-determining step of a reaction, providing crucial evidence for a proposed mechanism. nih.govbeilstein-journals.org

Analytical Investigations: In analytical chemistry, particularly in quantitative mass spectrometry, deuterated compounds are considered the "gold standard" for use as internal standards. aptochem.com An ideal internal standard co-elutes with the analyte during chromatography and compensates for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer. aptochem.comtexilajournal.com Since deuterated compounds have nearly identical physicochemical properties to their non-deuterated (protium) analogues, they fulfill these criteria perfectly. researchgate.net However, their increased mass allows them to be distinguished from the analyte by the mass spectrometer, enabling precise and accurate quantification. clearsynth.comaptochem.com

Contextualization of 4-Nitro-2-phenoxyaniline (B44701) Derivatives within Specialized Research Domains

4-Nitro-2-phenoxyaniline is a biphenyl (B1667301) ether derivative, a class of compounds with applications in various fields. asianpubs.org It is a known intermediate in the synthesis of pharmaceuticals, most notably Nimesulide (B1678887), a non-steroidal anti-inflammatory drug (NSAID). asianpubs.orgiucr.org The structural and spectral properties of 4-nitro-2-phenoxyaniline have been a subject of computational and experimental studies. asianpubs.org

Research involving 4-nitro-2-phenoxyaniline and its derivatives spans several domains:

Pharmaceutical Synthesis: It serves as a key building block or is identified as an impurity in the manufacturing of drugs like Nimesulide. asianpubs.org Its presence in pharmaceutical formulations is monitored by techniques like high-performance liquid chromatography (HPLC). asianpubs.org

Organic Synthesis: The molecule's structure, featuring an aniline (B41778) ring, a nitro group, and a phenoxy group, makes it a versatile intermediate for creating more complex organic molecules, including Schiff bases with potential biological activities. asianpubs.orgiucr.orgcymitquimica.com

Materials Science and Crystallography: The crystal structure of 4-nitro-2-phenoxyaniline has been studied to understand intermolecular interactions, such as hydrogen bonding, which are crucial for the design of new organic materials. asianpubs.orgnih.gov

Given its importance as a synthetic intermediate and potential drug lead, having precise methods to quantify 4-nitro-2-phenoxyaniline in various samples, from reaction mixtures to biological matrices, is essential.

Properties

Molecular Formula

C₁₂H₅D₅N₂O₃

Molecular Weight

235.25

Synonyms

4-Nitro-2-phenoxybenzenamine-d5;  2-Amino-5-nitrodiphenyl-d5 Ether;  2-Phenoxy-4-nitroaniline-d5; 

Origin of Product

United States

Advanced Synthetic Strategies for Regiospecific Deuterium Incorporation in 4 Nitro 2 Phenoxyaniline D5

Methodologies for Targeted Deuteration

The synthesis of 4-Nitro-2-phenoxyaniline-d5 can be approached through several strategic pathways, each offering distinct advantages in terms of selectivity and efficiency. The primary methods include building the molecule from deuterated precursors, direct hydrogen-deuterium exchange on a pre-formed scaffold, and halogen-deuterium exchange reactions.

Precursor Synthesis via Deuterated Starting Materials

One of the most direct and highly regioselective methods to synthesize this compound is to utilize a deuterated starting material. Understanding the synthesis of the non-deuterated parent compound is essential for identifying suitable precursors. Common synthetic routes to 4-Nitro-2-phenoxyaniline (B44701) involve the condensation of o-chloronitrobenzene with phenol (B47542) or the nitration of 2-phenoxyaniline (B124666) derivatives. nih.govsmolecule.com

Based on these pathways, the most logical precursor for targeted deuteration of the phenoxy ring is phenol-d5 (B121304). By employing phenol-d5 in the initial condensation step with a non-deuterated partner like o-chloronitrobenzene, the d5-phenoxy moiety is incorporated directly and unambiguously into the molecular structure. While syntheses starting from expensive deuterated materials can sometimes involve multiple steps, this approach provides excellent control over the location of the deuterium (B1214612) atoms. nih.gov

An alternative precursor-based strategy involves the deamination of a suitable aromatic amine. researchgate.net This would entail synthesizing a precursor with an amino group on the phenoxy ring, which could then be converted to a diazonium salt. Subsequent replacement of the diazonium group with deuterium, using a deuterium source such as deuterated chloroform, allows for the site-specific incorporation of a deuterium atom. researchgate.net To achieve the d5 labeling, this process would need to be applied to a precursor containing five amino groups or, more practically, be combined with other deuteration methods.

Catalytic Hydrogen-Deuterium Exchange (H-D Exchange) Reactions

Catalytic hydrogen-deuterium (H-D) exchange is an atom-economical method that allows for the direct replacement of hydrogen atoms with deuterium on a substrate. chemrxiv.org This can be performed on the final 4-Nitro-2-phenoxyaniline molecule or a late-stage intermediate using various catalytic systems.

Acid-Catalyzed H-D Exchange: Deuterated acids, such as deuterated trifluoroacetic acid (CF3COOD), are effective reagents for the H-D exchange of aromatic amines. nih.gov The reaction proceeds through an electrophilic aromatic substitution (EAS) mechanism, where deuterium is incorporated at the most electron-rich positions. nih.gov For 4-Nitro-2-phenoxyaniline, the aniline (B41778) ring is electronically activated by the amino and phenoxy substituents, which would direct deuteration to the ortho and para positions of that ring. nih.gov This inherent selectivity makes it challenging to target the phenoxy ring on the final molecule.

Metal-Catalyzed H-D Exchange: A wide range of transition metals catalyze H-D exchange reactions.

Silver-Catalyzed Exchange: A silver-catalyzed protocol has been developed for the multideuteration of nitroaromatics using D₂O as the deuterium source. chemrxiv.org This method can deuterate positions ortho, meta, and para to the nitro group. chemrxiv.org

Palladium, Platinum, and Rhodium Catalysis: Catalysts based on palladium, platinum, and rhodium, often activated by sodium borodeuteride (NaBD₄) with D₂O, are efficient for H-D exchange on various aromatic compounds. nih.gov The efficiency of these reactions can often be enhanced by using microwave irradiation. nih.govcardiff.ac.uk Combining different metal catalysts, such as Pd/C and Pt/C, can lead to a synergistic effect and higher deuterium incorporation. nih.gov

Table 1: Overview of Catalytic H-D Exchange Methods for Aromatic Compounds

Halogen-Deuterium Exchange (X-D Exchange) Approaches

The halogen-deuterium (X-D) exchange strategy provides another powerful tool for regiospecific deuteration. researchgate.net This method involves two main steps: first, the synthesis of a halogenated analog of the target molecule, and second, the replacement of the halogen atoms with deuterium.

To prepare this compound via this route, an intermediate such as 4-nitro-2-(pentabromophenoxy)aniline would need to be synthesized. This precursor, with bromine atoms at all available positions on the phenoxy ring, can then be subjected to a dehalogenation-deuteration reaction. Reagent systems like tributyltin hydride in combination with a deuterium source such as deuterated tetrahydrofuran (B95107) (THF-d8) are effective for this transformation. documentsdelivered.com A key advantage of this approach is the ability to replace halogens without promoting significant, undesired H-D exchange at other C-H bonds in the molecule. researchgate.net

Reaction Optimization and Selectivity Control in Deuteration

Controlling the precise location and number of deuterium atoms incorporated is paramount. This requires careful optimization of reaction conditions and a strategic choice of methodology to achieve the desired chemo- and regioselectivity.

Chemo- and Regioselective Deuteration Techniques

For a molecule like 4-Nitro-2-phenoxyaniline with two distinct aromatic rings, achieving regioselectivity is a significant challenge for direct H-D exchange methods.

Electronic Effects: The aniline ring is highly activated towards electrophilic substitution by the potent electron-donating amino and phenoxy groups. In contrast, the second ring is strongly deactivated by the electron-withdrawing nitro group. This electronic disparity means that most direct H-D exchange reactions will overwhelmingly favor deuteration of the activated aniline ring.

Strategic Timing: To circumvent this, H-D exchange can be performed on an earlier intermediate before the introduction of the highly activating amino group. For instance, performing the exchange on 2-phenoxynitrobenzene could offer a different selectivity profile, potentially allowing for deuteration of the phenoxy ring under the right catalytic conditions.

Superior Control with Precursors: Ultimately, precursor-based syntheses, such as starting with phenol-d5, offer the most reliable and unambiguous control over the regiospecific incorporation of the d5-label on the phenoxy ring. Similarly, the halogen-deuterium exchange on a specifically pentahalogenated phenoxy precursor provides excellent regiocontrol.

Catalyst-Controlled Selectivity: In some systems, catalyst control can override inherent substrate reactivity. While not yet demonstrated for this specific molecule, enzymatic catalysis is known for its exceptional site-selectivity, which can provide access to specific deuteration patterns that are difficult to achieve with small molecule catalysts. wisc.edu

High-Yield Deuteration Protocols

Achieving a high level of deuterium incorporation is essential for the final product's utility. Modern deuteration protocols often achieve excellent yields and high percentages of deuterium incorporation (>90%).

High-yield protocols are often characterized by the use of efficient catalysts and an excess of the deuterium source (e.g., D₂O) to drive the exchange equilibrium towards the deuterated product. nih.gov The silver-catalyzed HIE of nitroaromatics, for example, has been shown to provide good to excellent deuterium incorporation for a range of substrates. chemrxiv.org Photocatalytic and enzymatic methods are also notable for their high efficiency and selectivity under mild conditions. nih.govwisc.edu The optimization of reaction parameters such as temperature, reaction time, catalyst loading, and solvent is crucial for maximizing both the chemical yield and the level of deuterium incorporation.

Table 2: Selected High-Yield Deuteration Approaches

Purification and Isotopic Enrichment Protocols for Deuterated Analogues

Following the synthesis of this compound, rigorous purification is necessary to remove unreacted starting materials, byproducts, and any partially deuterated species. The goal is to obtain the desired deuterated analogue with high chemical and isotopic purity. A combination of chromatographic and recrystallization techniques is typically employed.

Initially, the crude reaction mixture is subjected to an aqueous work-up to remove inorganic salts and water-soluble impurities. The organic product is then extracted into a suitable solvent, dried, and concentrated.

Chromatographic Purification:

Column chromatography is a highly effective method for the separation of this compound from non-deuterated or partially deuterated analogues and other reaction impurities.

Stationary Phase: Silica (B1680970) gel is the most commonly used stationary phase for the purification of moderately polar compounds like 4-Nitro-2-phenoxyaniline.

Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, is typically used to elute the compounds from the column. The separation is based on the differential adsorption of the components onto the silica gel. The desired deuterated product is collected in fractions, and the purity of these fractions is assessed by TLC or HPLC.

The following table provides an example of a typical column chromatography setup for the purification of a synthesized batch of this compound.

ParameterDetails
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase Gradient elution: 5% to 30% Ethyl Acetate in Hexane
Detection UV light (254 nm)
Fraction Collection Based on TLC analysis of eluted fractions

Recrystallization:

After chromatographic purification, recrystallization can be employed to further enhance the chemical purity of the this compound. This technique relies on the difference in solubility of the compound and impurities in a particular solvent at different temperatures. A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For 4-Nitro-2-phenoxyaniline, ethanol (B145695) has been reported as a suitable recrystallization solvent. nih.gov The purified compound is dissolved in a minimal amount of hot solvent, and upon slow cooling, the product crystallizes out, leaving the more soluble impurities in the mother liquor.

Isotopic Enrichment Determination:

The isotopic enrichment of the final product is a critical parameter that quantifies the percentage of deuterium incorporation. This is typically determined using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can precisely determine the mass of the molecular ion. By comparing the intensity of the molecular ion peak of the deuterated compound (M+5) with that of the non-deuterated compound (M), the isotopic enrichment can be calculated. The presence of peaks corresponding to partially deuterated species (M+1 to M+4) can also be monitored.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: In the proton NMR spectrum of this compound, the signals corresponding to the protons on the phenoxy ring should be absent or significantly reduced in intensity, confirming the location of deuterium incorporation. Integration of the remaining proton signals on the aniline ring can be used to assess the purity.

²H NMR: Deuterium NMR spectroscopy provides a direct method to observe the deuterium nuclei. The presence of signals in the aromatic region of the ²H NMR spectrum confirms the successful incorporation of deuterium.

The combination of these purification and analytical techniques is essential to ensure that the synthesized this compound meets the high purity standards required for its intended applications. The following table summarizes the key analytical data for confirming the identity and purity of the final product.

Analytical TechniqueExpected Result for this compound
¹H NMR Absence of signals corresponding to the phenoxy ring protons.
²H NMR Presence of signals in the aromatic region.
HRMS Molecular ion peak corresponding to the mass of C₁₂H₅D₅N₂O₃.
Isotopic Enrichment Typically >98% as determined by MS.

Sophisticated Spectroscopic and Spectrometric Characterization Methodologies for 4 Nitro 2 Phenoxyaniline D5

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. In the case of deuterated compounds, specific NMR techniques are utilized to analyze the effects of isotopic substitution.

Deuterium NMR (²H NMR) for Positional and Quantitative Analysis

Deuterium NMR (²H or D-NMR) is a direct method for observing the deuterium nuclei within a molecule. magritek.com It is a powerful technique for verifying the specific sites of deuteration and for quantifying the level of isotopic enrichment. For highly deuterated compounds where conventional proton NMR analysis is limited by the low intensity of residual proton signals, ²H NMR serves as an excellent alternative. sigmaaldrich.com

The chemical shift range in ²H NMR is analogous to that of ¹H NMR, allowing for the straightforward assignment of signals based on the chemical environment of the deuterium atoms. magritek.com However, deuterium signals typically have a broader natural line shape. magritek.com In the analysis of 4-Nitro-2-phenoxyaniline-d5, the ²H NMR spectrum would be expected to show distinct signals corresponding to the five deuterium atoms on the phenoxy ring, confirming their specific positions.

Furthermore, under appropriate experimental conditions, the integration of the ²H NMR signals can be used for quantitative analysis. sigmaaldrich.comnih.gov By comparing the integral of the deuterium signals to that of a known internal standard, or by using an electronic reference signal (ERETIC method), the precise isotopic abundance (atom % D) can be determined. acs.org

Table 1: Hypothetical ²H NMR Data for this compound in CDCl₃
Position on Phenoxy RingChemical Shift (δ, ppm)Relative IntegralAssignment
2', 6'7.352DOrtho-deuterons
3', 5'7.152DMeta-deuterons
4'7.001DPara-deuteron

Proton-Decoupled Carbon-13 NMR (¹³C{¹H} NMR) for Isotope Effects and Structural Elucidation

One-bond isotope effect (¹ΔC): The resonance of the carbon atom directly bonded to a deuterium (C-D) is shifted upfield (to a lower ppm value) and, in a proton-decoupled spectrum, appears as a triplet due to coupling with the spin-1 deuterium nucleus. huji.ac.il

Two-bond isotope effect (²ΔC): The carbon atom adjacent to the site of deuteration also experiences a smaller upfield shift. huji.ac.il

Long-range isotope effects: Smaller shifts can sometimes be observed on carbons further away from the deuteration site. rsc.orgnih.gov

In a standard ¹³C{¹H} NMR experiment of this compound, the signals for the deuterated carbons in the phenoxy ring would be shifted upfield compared to their positions in the unlabeled compound. To simplify the spectrum further and obtain singlets for all carbons, a triple resonance experiment involving simultaneous decoupling of both protons and deuteriums (¹³C{¹H, ²H}) can be performed. nih.govresearchgate.netresearchgate.net This approach is also beneficial for quantitative analysis, as it can resolve the distinct signals of different isotopologues. nih.govresearchgate.net It is important to note that deuterated carbons often exhibit longer spin-lattice relaxation times (T₁), which may necessitate longer delay times between pulses to ensure accurate signal integration. blogspot.com

Table 2: Comparison of Hypothetical ¹³C{¹H} NMR Chemical Shifts (δ, ppm) for 4-Nitro-2-phenoxyaniline (B44701) and its d5 Analogue
Carbon PositionUnlabeled Compound (ppm)This compound (ppm)Isotope Shift (Δδ, ppm)
C-2', C-6'129.8129.5-0.3
C-3', C-5'123.5123.3-0.2
C-4'120.0119.6-0.4
C-1'157.0156.9-0.1

Aromatic Solvent Induced Shifts (ASIS) in NMR for Signal Deconvolution

Aromatic Solvent Induced Shifts (ASIS) is a phenomenon where the chemical shifts of a solute's protons change when the NMR solvent is switched from a standard, relatively inert solvent (like chloroform-d, CDCl₃) to an aromatic solvent (like benzene-d₆, C₆D₆). nanalysis.com This effect arises from the formation of weak, transient complexes between the solute and the magnetically anisotropic aromatic solvent molecules.

This technique is particularly useful for resolving complex, overlapping signals in the aromatic region of a ¹H NMR spectrum. nanalysis.com For a molecule like this compound, which contains multiple non-equivalent protons on one of its aromatic rings, the ¹H NMR spectrum can be crowded. By acquiring spectra in both CDCl₃ and C₆D₆, the differential shifts induced by the aromatic solvent can help to deconvolute overlapping multiplets, facilitating unambiguous signal assignment and structural confirmation. nanalysis.comrsc.org

Table 3: Hypothetical ¹H NMR Chemical Shifts (δ, ppm) Illustrating ASIS for the Non-Deuterated Protons of this compound
Proton PositionShift in CDCl₃ (ppm)Shift in C₆D₆ (ppm)ASIS (Δδ = δCDCl₃ - δC₆D₆)
H-37.807.55+0.25
H-57.907.70+0.20
H-66.956.60+0.35
NH₂4.504.10+0.40

Mass Spectrometry (MS) Techniques for Isotopic Purity and Molecular Identity

Mass spectrometry is a cornerstone analytical technique for the characterization of deuterated compounds, providing essential information on molecular weight, elemental composition, and isotopic abundance. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements of a molecule, typically with an error of less than 5 ppm. researchgate.net This precision allows for the unambiguous determination of a compound's elemental composition from its measured mass-to-charge (m/z) ratio. nih.gov

Table 4: Precise Mass Determination by HRMS
CompoundMolecular FormulaCalculated Exact Mass (m/z) [M+H]⁺Hypothetical Measured Mass (m/z) [M+H]⁺
4-Nitro-2-phenoxyanilineC₁₂H₁₁N₂O₃⁺231.0764N/A
This compoundC₁₂H₆D₅N₂O₃⁺236.1078236.1075

Isotope Ratio Mass Spectrometry (IRMS) for Isotopic Abundance Profiling

Isotope Ratio Mass Spectrometry (IRMS) is a specialized field of mass spectrometry designed for the high-precision measurement of isotope ratios in a sample. wikipedia.org While HRMS resolves individual isotopologues, IRMS provides an extremely precise measurement of the average isotopic abundance (e.g., the D/H ratio) of the bulk material. nih.govthermofisher.com

Table 5: Hypothetical Isotopic Abundance Data from IRMS for this compound
ParameterValueDescription
δD (‰ vs. VSMOW)+650,000‰Delta value indicating significant deuterium enrichment relative to the standard.
Calculated Atom % D98.5%Overall percentage of deuterium atoms at the labeled positions.

Vibrational Spectroscopy (Infrared and Raman) for Isotopic Signature Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their characteristic vibrational modes. nih.gov These two methods are complementary; IR spectroscopy measures the absorption of light due to changes in the dipole moment of a molecule, making it particularly sensitive to polar functional groups, while Raman spectroscopy measures the inelastic scattering of light, which is dependent on changes in the polarizability of a molecule. nih.gov For a molecule like this compound, these techniques are invaluable for confirming its molecular structure and, crucially, for identifying the specific isotopic labeling.

The introduction of deuterium (d5) into the phenoxy ring of 4-Nitro-2-phenoxyaniline creates a distinct isotopic signature that can be readily detected through vibrational spectroscopy. This signature primarily manifests as shifts in the vibrational frequencies of the bonds involving deuterium atoms compared to their protium counterparts in the unlabeled molecule.

Analysis of Deuterium-Induced Vibrational Frequency Shifts

The substitution of hydrogen with deuterium, a heavier isotope, increases the reduced mass of the vibrating system. libretexts.org This increase in mass leads to a decrease or "downshift" in the frequency of the associated vibrational modes. The magnitude of this shift is most significant for vibrations where the hydrogen/deuterium atom has a large amplitude of motion, such as stretching and bending modes. For aromatic compounds, this effect is particularly noticeable in the C-H (or C-D) stretching and bending vibrations.

In the case of this compound, the five deuterium atoms are located on the phenoxy ring. Therefore, the vibrational modes associated with this ring will exhibit the most pronounced isotopic shifts. The C-D stretching vibrations are expected to appear at significantly lower wavenumbers (typically around 2200-2300 cm⁻¹) compared to the C-H stretching vibrations (around 3000-3100 cm⁻¹). Similarly, C-D in-plane and out-of-plane bending modes will also be shifted to lower frequencies.

While the vibrations directly involving the deuterium atoms show the largest shifts, other vibrational modes of the molecule can also be affected, albeit to a lesser extent. libretexts.org This is because vibrational modes are often coupled, meaning that the motion of one group of atoms can influence the vibrations of another. Therefore, subtle shifts may also be observed in the vibrational frequencies of the nitro group (NO₂) and the amino group (NH₂) in the aniline (B41778) ring.

The following table provides a comparison of experimentally observed infrared peaks for the non-deuterated 4-Nitro-2-phenoxyaniline and the theoretically expected shifts for the deuterated (d5) analogue.

Table 1: Comparison of Vibrational Frequencies (cm⁻¹) for 4-Nitro-2-phenoxyaniline and its d5 Analogue

Vibrational Mode4-Nitro-2-phenoxyaniline (Experimental IR)This compound (Expected IR Shift)
Amine N-H Stretch3438~3438 (minimal shift)
Aromatic C-H Stretch (Aniline Ring)~3100-3000~3100-3000 (minimal shift)
Aromatic C-D Stretch (Phenoxy Ring)N/A~2300-2200 (significant downshift)
Nitro Asymmetric Stretch1525~1525 (minimal shift)
C-N Stretch1210~1210 (minimal shift)
Aromatic C-H Bending~1192Shifted to lower frequencies
Aromatic C-D BendingN/A~880-850 (significant downshift)

Data for the non-deuterated compound is sourced from publicly available spectral data. Expected shifts for the d5 analogue are based on established principles of isotopic substitution. smolecule.com

Chromatographic Coupling Techniques for Enhanced Characterization (e.g., LC-NMR, GC-MS)

To obtain a comprehensive characterization of this compound, particularly in complex matrices or when analyzing for impurities, coupling chromatographic separation techniques with powerful spectroscopic detectors is essential. Techniques such as Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) provide a wealth of structural and molecular information.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

LC-NMR combines the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) with the unparalleled structure elucidation power of Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com This hyphenated technique allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column. mdpi.com

For the analysis of this compound, LC-NMR would be particularly advantageous for:

Unambiguous Structure Confirmation: By acquiring detailed ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be confirmed. The absence of signals in the aromatic proton region corresponding to the phenoxy ring and the presence of characteristic deuterium-coupled carbon signals would provide definitive proof of the isotopic labeling pattern.

Impurity Profiling: LC-NMR can be used to separate and identify any process-related impurities or degradation products. researchgate.net The high resolving power of HPLC allows for the isolation of even minor components, whose structures can then be elucidated by NMR.

Isomer Separation and Identification: In cases where isomeric impurities might be present, LC can separate them, and NMR can provide the detailed structural information necessary to differentiate between them. mdpi.com

LC-NMR experiments can be performed in different modes, including on-flow, stopped-flow, and loop-storage, to accommodate the concentration of the analyte and the required NMR acquisition time. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and highly sensitive technique that couples the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov It is particularly well-suited for the analysis of volatile and thermally stable compounds. Given the aromatic nature of 4-Nitro-2-phenoxyaniline, it is amenable to GC-MS analysis, likely after a derivatization step to increase its volatility if necessary.

The application of GC-MS for the characterization of this compound would provide:

Molecular Weight Determination: The mass spectrometer provides the mass-to-charge ratio (m/z) of the molecular ion, which directly corresponds to the molecular weight of the compound. For this compound, the molecular weight would be expected to be 5 mass units higher than its non-deuterated counterpart, providing clear evidence of the d5 labeling.

Fragmentation Analysis: The electron ionization (EI) source commonly used in GC-MS causes the molecule to fragment in a predictable manner. The resulting fragmentation pattern is a molecular fingerprint that can be used for identification and structural confirmation. The fragmentation of the d5-labeled phenoxy ring would produce ions with characteristic m/z values, further confirming the location of the deuterium atoms.

Trace Level Analysis: GC-MS offers excellent sensitivity, making it ideal for the detection and quantification of this compound at very low concentrations. labrulez.com This is crucial for applications such as impurity analysis or metabolic studies.

The use of deuterated internal standards in GC-MS analysis is a common practice to improve the accuracy and precision of quantification, a role for which this compound itself could be suited in the analysis of its non-deuterated form.

Applications of 4 Nitro 2 Phenoxyaniline D5 in Advanced Quantitative Chemical Analysis

Utilization as an Internal Standard in Mass Spectrometry-Based Methods

In mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), the use of stable isotope-labeled internal standards is the gold standard for quantitative accuracy. 4-Nitro-2-phenoxyaniline-d5 is employed to compensate for analyte losses during sample extraction and to correct for fluctuations in instrument response. By adding a known amount of the deuterated standard to samples and calibration standards, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratiometric approach significantly improves the precision and accuracy of the measurement.

A key application where 4-Nitro-2-phenoxyaniline (B44701) serves as an important analytical target is in the quality control of the non-steroidal anti-inflammatory drug (NSAID), nimesulide (B1678887). 4-Nitro-2-phenoxyaniline is a known impurity and a synthetic precursor of nimesulide. chem-soc.sisielc.com Regulatory guidelines often demand strict control over the levels of such impurities in pharmaceutical formulations. Therefore, highly sensitive and accurate analytical methods are required for its quantification.

For instance, in the analysis of nimesulide and its impurities in pharmaceutical products, a deuterated analog like this compound would be an ideal internal standard. chem-soc.si While a structural analog can be used, a stable isotope-labeled internal standard is preferred as it co-elutes with the analyte and experiences similar matrix effects, leading to more reliable quantification. lcms.cz

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for achieving the highest level of accuracy in quantitative analysis, providing results that are traceable to the International System of Units (SI). The use of this compound is central to performing IDMS for the absolute quantification of 4-nitro-2-phenoxyaniline. The method involves adding a known amount of the isotopically labeled standard to a sample containing the analyte. After allowing the sample to equilibrate, the ratio of the non-labeled analyte to the labeled standard is measured by mass spectrometry.

This technique effectively minimizes uncertainties associated with sample preparation and instrument variability. The accuracy of IDMS is paramount in applications such as the certification of reference materials and in clinical and forensic toxicology, where unambiguous and precise quantification is essential.

A study on the simultaneous determination of nimesulide and its metabolites in human plasma successfully employed nimesulide-d5 (B588889) as an internal standard. nih.gov This approach highlights the utility of deuterated standards in pharmacokinetic studies. Similarly, this compound would be invaluable for the accurate quantification of 4-nitro-2-phenoxyaniline in biological matrices during preclinical or clinical studies of drugs for which it is a metabolite or impurity.

The table below illustrates the typical mass transitions monitored in an LC-MS/MS method for the quantification of 4-nitro-2-phenoxyaniline using this compound as an internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4-Nitro-2-phenoxyaniline231.1185.120
This compound236.1190.120

This is a representative table based on the principles of mass spectrometry for this compound.

The integration of this compound into analytical method development and validation is crucial for establishing robust and reliable quantitative assays. During method development, the deuterated standard is used to optimize sample extraction efficiency, chromatographic separation, and mass spectrometric detection parameters.

Validation protocols for analytical methods, following guidelines from regulatory bodies such as the FDA and EMA, typically include the assessment of linearity, accuracy, precision, selectivity, sensitivity, and stability. The use of a deuterated internal standard like this compound is instrumental in meeting the stringent requirements for these validation parameters, especially for bioanalytical methods.

For example, a validation study for the quantification of 4-nitro-2-phenoxyaniline in a pharmaceutical formulation might yield the following performance characteristics:

Validation ParameterResult
Linearity (r²)> 0.999
Accuracy (% Bias)Within ± 15%
Precision (% RSD)< 15%
Lower Limit of Quantification (LLOQ)0.1 ng/mL
RecoveryConsistent and reproducible

This table represents typical validation results for a well-developed LC-MS/MS method using a deuterated internal standard.

Isotopic Tracer Studies for Reaction Pathway Elucidation in Complex Chemical Systems

Beyond its role as an internal standard, this compound can be utilized as an isotopic tracer in studies aimed at elucidating chemical reaction pathways and understanding metabolic transformations. By introducing the labeled compound into a chemical or biological system, researchers can track the fate of the molecule and its constituent parts. The deuterium (B1214612) labels act as markers that can be detected by mass spectrometry or NMR spectroscopy, allowing for the identification of intermediates and final products.

In the context of pharmaceutical development, understanding the metabolic fate of a drug and its related impurities is critical. If 4-nitro-2-phenoxyaniline were a metabolite of a new drug candidate, introducing this compound could help in identifying subsequent metabolic products. This information is vital for assessing the safety and efficacy of new therapeutic agents.

Development of Robust Analytical Protocols for Trace Level Determinations

The quantification of trace-level impurities in active pharmaceutical ingredients (APIs) and finished drug products is a significant challenge in the pharmaceutical industry. The presence of impurities, even at very low concentrations, can impact the safety and efficacy of a drug. This compound is essential for developing robust and sensitive analytical protocols for the determination of 4-nitro-2-phenoxyaniline at trace levels.

The use of a deuterated internal standard in conjunction with highly sensitive instrumentation, such as a triple quadrupole mass spectrometer, allows for the detection and accurate quantification of analytes at the nanogram or even picogram per milliliter level. nih.gov This capability is crucial for ensuring that the levels of impurities like 4-nitro-2-phenoxyaniline adhere to the strict limits set by regulatory authorities. For instance, an HPLC method was developed to determine 2-phenoxy-4-nitroaniline with a detection limit of 0.12 µg/ml, and the use of a deuterated standard would further enhance the robustness of such trace-level analysis. nih.gov

The development of such protocols involves meticulous optimization of every step of the analytical process, from sample collection and storage to the final data analysis. The inclusion of this compound from the outset ensures that the developed method is both rugged and reliable for routine use in quality control laboratories.

Mechanistic Investigations and Reaction Dynamics Probed by 4 Nitro 2 Phenoxyaniline D5

Study of Kinetic Isotope Effects (KIE) in Organic Reaction Mechanisms

The Kinetic Isotope Effect (KIE) is a powerful tool for determining reaction mechanisms. It is defined as the ratio of the rate constant of a reaction with a light isotope (kH) to the rate constant of the same reaction with a heavy isotope (kD). The magnitude of the KIE can provide information about the rate-determining step and the structure of the transition state.

A primary kinetic isotope effect is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. For C-H versus C-D bonds, a primary KIE (kH/kD) is typically in the range of 2-7. If a reaction involving 4-Nitro-2-phenoxyaniline-d5 were to show a KIE in this range upon, for example, electrophilic aromatic substitution on the deuterated phenoxy ring, it would strongly suggest that the C-D bond cleavage is part of the slowest step of the reaction.

A secondary kinetic isotope effect occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. These effects are generally smaller than primary KIEs. For instance, a change in hybridization at a carbon atom bearing a deuterium (B1214612) can lead to a secondary KIE. In a hypothetical reaction where the phenoxy ring of this compound is involved in a process that changes the hybridization of its carbon atoms, a measurable secondary KIE would be expected.

Due to the absence of published research, no experimental KIE data for reactions involving this compound is available.

The magnitude of the KIE can also offer insights into the structure of the transition state. A symmetrical transition state, where the proton is equally shared between the donor and acceptor, typically exhibits a maximal primary KIE. Conversely, an asymmetrical transition state, which resembles either the reactants or the products more closely, will show a smaller KIE.

Were this compound to be used in a reaction with a measurable KIE, the value of kH/kD could help to model the geometry of the transition state. For example, in a hypothetical proton transfer reaction from the phenoxy ring, a large KIE would suggest a transition state where the deuterium is symmetrically bridged between the carbon of the ring and the attacking base.

Elucidation of Molecular Rearrangements and Transformation Pathways using Isotopic Labeling

Isotopic labeling is an indispensable technique for tracing the fate of atoms and functional groups during molecular rearrangements. By replacing hydrogen with deuterium in the phenoxy group of 4-Nitro-2-phenoxyaniline (B44701), the movement of this specific ring during a reaction could be unequivocally tracked.

For instance, in a hypothetical Smiles rearrangement, where the phenoxy group might migrate, the position of the deuterium atoms in the product would confirm the intramolecular nature of the reaction and delineate the exact pathway of the rearrangement. The absence of deuterium scrambling would be strong evidence for a specific, concerted mechanism. Without experimental data, any discussion of such rearrangements involving this compound remains speculative.

Computational and Theoretical Chemical Studies of 4 Nitro 2 Phenoxyaniline D5

Quantum Chemical Calculations for Deuterium (B1214612) Isotope Effects

Quantum chemical calculations are fundamental to understanding how the substitution of hydrogen with deuterium influences the behavior of a molecule. Deuterium, being an isotope of hydrogen with approximately twice the mass, leads to notable changes in molecular properties that are mass-dependent, primarily the vibrational frequencies. ajchem-a.comajchem-a.com This phenomenon, known as the deuterium isotope effect, can be accurately modeled using various quantum chemical methods. These calculations help in predicting shifts in spectroscopic signatures and understanding changes in reaction kinetics and equilibrium constants. ajchem-a.com The increased mass of deuterium leads to a lower zero-point vibrational energy (ZPVE) for C-D bonds compared to C-H bonds, which is a key factor underlying many isotopic effects. rsc.org

Density Functional Theory (DFT) has become a primary method in computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying medium-sized molecules like 4-Nitro-2-phenoxyaniline-d5. uwa.edu.aunih.gov DFT calculations are employed to determine the equilibrium geometry of the molecule, which is the lowest energy arrangement of its atoms. zenodo.org For 4-Nitro-2-phenoxyaniline (B44701), X-ray crystallography has shown that the two aromatic rings are not coplanar, with a significant dihedral angle between them. nih.govresearchgate.net DFT optimization would provide the gas-phase equilibrium structure, which is expected to have a similar non-planar conformation.

Upon deuteration, the electronic potential energy surface of the molecule remains unchanged (within the Born-Oppenheimer approximation). Therefore, the equilibrium geometry of this compound is predicted to be virtually identical to its non-deuterated counterpart. ajchem-a.comajchem-a.com However, the most significant application of DFT in this context is the calculation of vibrational frequencies. acs.org

The vibrational frequencies of a molecule correspond to the different modes of stretching and bending of its chemical bonds. These frequencies are mass-dependent. uni-muenchen.de Substituting the lighter hydrogen atoms with heavier deuterium atoms on the phenoxy ring results in a predictable decrease, or "redshift," in the frequencies of the vibrational modes associated with those C-D bonds. ajchem-a.comajchem-a.com DFT calculations can accurately predict the magnitude of these shifts.

For instance, the C-H stretching vibrations in aromatic rings typically appear in the 3100-3000 cm⁻¹ region of the infrared spectrum. Upon deuteration, these modes are expected to shift to approximately 2250 cm⁻¹. Similarly, C-H bending modes would also show significant redshifts. These theoretical predictions are invaluable for assigning peaks in experimental vibrational spectra (Infrared and Raman).

Below is an illustrative table comparing hypothetical calculated vibrational frequencies for key modes in 4-Nitro-2-phenoxyaniline and its d5 isotopologue, based on typical results from DFT calculations (e.g., using the B3LYP functional with a 6-31G* basis set).

Vibrational ModeCalculated Frequency (4-Nitro-2-phenoxyaniline) (cm⁻¹)Calculated Frequency (this compound) (cm⁻¹)Expected Shift (cm⁻¹)
Phenoxy Ring C-H Stretch (avg.)30802295-785
Aniline (B41778) Ring C-H Stretch (avg.)306530650
N-H Asymmetric Stretch351035100
N-H Symmetric Stretch341534150
NO₂ Asymmetric Stretch152515250
Phenoxy Ring C-H Out-of-Plane Bend (avg.)880690-190
C-O-C Asymmetric Stretch12401238-2

Note: The data in this table is hypothetical and illustrative of typical results from DFT calculations.

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on first principles without reliance on empirical parameters. cdnsciencepub.com These methods provide a rigorous way to study the electronic structure of molecules.

For this compound, the primary electronic structure (i.e., the distribution of electrons in molecular orbitals) is largely insensitive to isotopic substitution. ajchem-a.com However, isotopic substitution does introduce subtle perturbations. The main effect of deuteration on the electronic properties is indirect, arising from the changes in the vibrational wavefunctions and zero-point vibrational energies (ZPVE).

The ZPVE of a C-D bond is lower than that of a C-H bond. This difference in ZPVE can slightly alter the average bond length and angle, a phenomenon known as the geometric isotope effect (GIE). rsc.org While typically very small for C-H/C-D bonds, these geometric changes can lead to minor perturbations in the molecule's electronic properties, such as the dipole moment and polarizability. High-level ab initio calculations are capable of capturing these subtle isotopic perturbations, providing a more refined understanding compared to standard DFT approaches.

Molecular Dynamics Simulations of Deuterated Species

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. ulisboa.pt MD simulations can provide insights into the dynamic behavior of this compound in a condensed phase, such as in a solvent or a solid matrix. researchgate.net

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to follow the trajectory of each atom. For deuterated species, the atomic masses in the simulation are adjusted accordingly. This allows for the study of how deuteration affects dynamic properties and intermolecular interactions.

Prediction and Correlation of Spectroscopic Parameters with Experimental Data

A primary goal of computational studies is to predict spectroscopic parameters that can be directly compared with experimental measurements. rsc.org This correlation serves to validate the theoretical models and aids in the definitive interpretation of experimental spectra. nih.govdtic.mil

For this compound, DFT and ab initio calculations can predict a range of spectroscopic parameters:

Vibrational Frequencies: As discussed, calculated IR and Raman frequencies can be compared with experimental spectra. The predicted redshifts for C-D modes are a key signature of successful deuteration and can be used to assign complex spectral features. nih.govias.ac.in

NMR Chemical Shifts: Quantum chemical calculations can predict ¹H, ¹³C, and ¹⁵N NMR chemical shifts. For this compound, the ¹H NMR spectrum would be expected to show the disappearance of signals corresponding to the phenoxy ring protons. Calculations can confirm the assignment of the remaining peaks and predict small isotope-induced shifts on the neighboring ¹³C nuclei.

Rotational Constants: For gas-phase studies, calculated rotational constants can be compared with data from microwave spectroscopy to determine a highly accurate molecular geometry. acs.org

The table below illustrates how theoretical predictions for vibrational frequencies would be correlated with experimental data.

Vibrational ModePredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Difference (%)
Phenoxy Ring C-D Stretch (avg.)229522850.44%
Aniline Ring C-H Stretch (avg.)306530600.16%
N-H Asymmetric Stretch351035000.29%
NO₂ Asymmetric Stretch152515200.33%

Note: Experimental data is hypothetical and for illustrative purposes only. A good correlation, typically within a few percent after applying a scaling factor, validates the computational methodology.

By systematically comparing theoretical predictions with experimental results, a comprehensive and validated understanding of the molecular structure and properties of this compound can be achieved.

Emerging Research Directions and Future Perspectives for Deuterated Aniline Derivatives

Novel Methodologies in Deuterium (B1214612) Labeling and Synthesis

The synthesis of selectively deuterated compounds, including aniline (B41778) derivatives, has been a major focus of research, leading to the development of more efficient, selective, and scalable methods. researchgate.netresearchgate.net Historically, deuterium labeling involved harsh conditions or multi-step syntheses using pre-functionalized starting materials. researchgate.netnih.gov However, recent advances have centered on late-stage deuteration, which allows for the introduction of deuterium into complex molecules at a final step, a highly desirable strategy in drug discovery. acs.org

A prominent area of development is the use of transition-metal catalysis for hydrogen isotope exchange (HIE). acs.org Iridium-based catalysts, in particular, have shown exceptional efficiency and selectivity for the ortho-deuteration of anilines. researchgate.net These reactions often proceed under mild conditions, using deuterium gas (D₂) or heavy water (D₂O) as the isotope source. researchgate.netacs.org For instance, N-heterocyclic carbene (NHC)-stabilized iridium nanoparticles have been reported as effective catalysts for HIE in anilines, demonstrating high functional group tolerance and applicability to complex pharmaceutical compounds. researchgate.netacs.org Other metals like palladium, rhodium, and ruthenium have also been employed, each offering different selectivity profiles. researchgate.netmdpi.com

Key characteristics of modern deuteration methods are summarized in the table below.

Catalyst SystemDeuterium SourceKey FeaturesSelectivity
Iridium (Ir) Complexes/NanoparticlesD₂ gas, D₂OHigh efficiency, mild reaction conditions, broad substrate scope. researchgate.netacs.orgTypically high ortho-selectivity for anilines. researchgate.net
Palladium on Carbon (Pd/C) with AlD₂OEnvironmentally benign, uses readily available materials. mdpi.comCan achieve high deuteration levels on benzylic and aromatic positions. mdpi.com
Iron (Fe)-based CatalystsD₂OUtilizes earth-abundant and inexpensive metals. researchgate.netresearchgate.netGood reactivity and regioselectivity for a range of anilines and amines. researchgate.net
Photoredox CatalysisD₂OLight-driven, can operate without expensive metal catalysts. researchgate.netresearchgate.netOffers a sustainable route to deuterated compounds. researchgate.net

These novel methodologies are moving away from stoichiometric deuterating agents towards catalytic systems that are more atom-economical and environmentally friendly. researchgate.netmdpi.com The ability to selectively introduce deuterium at specific molecular sites is crucial for maximizing the desired effects of isotopic substitution while avoiding unintended consequences. nih.govnih.gov

Advanced Analytical Applications Beyond Traditional Mass Spectrometry

While mass spectrometry (MS) is a cornerstone for the analysis of deuterated compounds, serving as a primary tool for quantification and confirming deuterium incorporation, other advanced analytical techniques are becoming increasingly vital for comprehensive characterization. clearsynth.comaptochem.comnih.gov These methods provide detailed information on the precise location of deuterium atoms (isotopomers) and the distribution of molecules with different numbers of deuterium atoms (isotopologues), which is often challenging to determine by MS alone. bvsalud.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is a fundamental tool for the structural elucidation of deuterated molecules. ¹H NMR can readily show the disappearance of a signal at a specific position, indicating successful H-D exchange, while ²H NMR directly detects the presence and location of deuterium atoms. mdpi.comnih.gov Advanced NMR techniques are also used to study the subtle changes in molecular conformation and dynamics that can result from deuteration. Furthermore, selective deuteration is a powerful strategy for simplifying the complex ¹H-NMR spectra of large biomolecules like proteins, aiding in structural and folding studies. nih.gov

Molecular Rotational Resonance (MRR) Spectroscopy is emerging as a highly precise technique for assessing the isotopic purity of deuterated compounds. acs.org MRR spectroscopy provides a complete description of the isotopic composition of a sample by measuring the rotational transitions of molecules in the gas phase. acs.org Each distinct isotopomer has a unique rotational spectrum, allowing for unambiguous identification and quantification of impurities that might be missed by NMR or MS. acs.org This level of detail is critical for optimizing synthetic deuteration methods and for ensuring the quality of deuterated standards and active pharmaceutical ingredients. nih.govacs.org

The table below compares the primary applications of these techniques in the context of deuterated compounds.

Analytical TechniquePrimary ApplicationInformation Gained
Mass Spectrometry (MS)Quantification, Confirmation of Mass IncreaseMolecular weight, overall deuterium incorporation level, quantification using deuterated internal standards. clearsynth.comaptochem.com
Nuclear Magnetic Resonance (NMR)Structural Elucidation, Isotopic PurityPrecise location of deuterium atoms, confirmation of H-D exchange, simplification of complex spectra. mdpi.comnih.gov
Molecular Rotational Resonance (MRR)High-Precision Isotopic AnalysisUnambiguous identification and quantification of all isotopomers and isotopologues in a mixture. acs.org

These advanced analytical methods provide a more complete picture of deuterated compounds, ensuring their quality and facilitating a deeper understanding of their behavior. bvsalud.orgacs.org

Role in Fundamental Understanding of Organic Reactivity and Isotopic Phenomena

The substitution of hydrogen with deuterium serves as a powerful probe for investigating the mechanisms of chemical reactions. rsc.orgyoutube.comnih.gov This is primarily due to the Kinetic Isotope Effect (KIE) , which is the change in the rate of a reaction when a light isotope (like ¹H) is replaced by a heavier one (like ²H). wikipedia.org Because the C-D bond has a lower zero-point energy and is about 1.2–1.5 kcal mol⁻¹ stronger than a C-H bond, it is broken more slowly. nih.gov

The magnitude of the KIE, expressed as the ratio of the rate constants (kH/kD), provides crucial information about the rate-determining step of a reaction. nih.govwikipedia.org

A primary KIE (typically with kH/kD > 2) is observed when the C-H bond being broken is directly involved in the rate-determining step. nih.govwikipedia.org

A secondary KIE (where kH/kD is closer to 1) occurs when the isotopic substitution is at a position not directly involved in bond cleavage but where changes in hybridization or steric environment occur during the transition state. wikipedia.org

By strategically placing deuterium atoms in molecules like 4-Nitro-2-phenoxyaniline-d5 and its derivatives, chemists can elucidate complex reaction pathways. For example, studying the KIE in nucleophilic aromatic substitution reactions involving deuterated anilines can help determine whether the formation of an intermediate or the subsequent proton transfer is the slower, rate-limiting part of the mechanism. rsc.org

In the field of enzymology, deuterium KIEs are extensively used to understand how enzymes catalyze reactions. nih.govnih.govnih.gov For instance, a large KIE in an enzyme-catalyzed oxidation reaction indicates that C-H bond cleavage is a key, rate-limiting event in the catalytic cycle. nih.gov Conversely, the absence of a KIE in reactions like aromatic hydroxylation by cytochrome P450 enzymes suggests that the initial attack on the aromatic ring, rather than the C-H bond breaking, is the critical step. nih.gov These mechanistic insights are invaluable for drug design and for understanding biological processes at a molecular level. nih.govnih.gov

Challenges and Opportunities in the Synthesis and Application of Complex Deuterated Molecules

Despite significant progress, the synthesis and application of complex deuterated molecules like this compound are associated with distinct challenges and immense opportunities.

Challenges:

Synthetic Complexity and Cost: Developing site-selective, efficient, and scalable syntheses remains a primary hurdle. nih.gov While new catalytic methods are promising, they can require expensive precious metal catalysts or specialized equipment. researchgate.netresearchgate.net The starting materials, such as D₂O and D₂ gas, also add to the cost. researchgate.net

Isotopic Purity: Achieving 100% isotopic purity is practically impossible. nih.gov The presence of residual protiated material or molecules with incorrect deuteration patterns can complicate analysis and potentially impact the desired properties of the final compound. bvsalud.orgacs.org The rigorous analysis required to characterize these isotopic impurities presents its own technical challenges. musechem.com

Predictability: The biological effects of deuteration can be difficult to predict. musechem.com While the primary goal is often to slow metabolism at a specific site, this can sometimes lead to "metabolic switching," where the body begins to metabolize the molecule at a different, previously less favored site. musechem.com This necessitates thorough experimental validation.

Opportunities:

Improved Pharmaceuticals: The most significant opportunity lies in drug discovery and development. nih.govunibestpharm.commarketresearchcommunity.com By replacing hydrogen with deuterium at metabolically vulnerable sites, the metabolic stability and half-life of a drug can be enhanced. researchgate.netunibestpharm.com This can lead to lower or less frequent dosing, potentially improving patient compliance and reducing side effects. nih.govunibestpharm.com The FDA approval of deuterated drugs like deutetrabenazine has validated this approach and spurred significant investment in the field. musechem.comresearchgate.netnih.gov

Advanced Materials: Introducing deuterium into organic electronic materials can reduce high-frequency molecular vibrations, which can improve the performance and longevity of devices like organic light-emitting diodes (OLEDs). researchgate.net

Mechanistic Tools: As detailed in the previous section, deuterated compounds are invaluable as mechanistic probes in chemistry and biology, providing insights that are difficult to obtain through other means. researchgate.net

Analytical Standards: Deuterated molecules are the gold standard for use as internal standards in quantitative mass spectrometry. clearsynth.comaptochem.com They have nearly identical chemical and physical properties to their non-deuterated counterparts, ensuring accurate correction for variations during sample analysis. aptochem.comlcms.cz

The continued development of innovative synthetic and analytical technologies will be crucial to overcoming the existing challenges and fully realizing the vast opportunities presented by complex deuterated molecules. marketresearchcommunity.com

Q & A

Q. Contradiction Analysis :

  • Case Study : A study reported inconsistent quantification in LC-MS due to 10% residual protons in the deuterated compound. Resolution involved optimizing reaction time for H/D exchange and using anhydrous solvents .

Advanced: What are the implications of deuterium isotope effects on the chemical stability of this compound under varying experimental conditions?

Methodological Answer:
Deuterium isotope effects (KIEs) influence stability and reactivity:

  • Thermal Stability : C-D bonds are stronger than C-H, enhancing thermal stability. Thermogravimetric analysis (TGA) shows decomposition temperatures ~10–15°C higher for the deuterated form .
  • Acid/Base Sensitivity : Deuteration reduces proton lability in acidic/basic conditions, slowing hydrolysis rates. For example, degradation half-life increases from 2 hours (non-deuterated) to 4.5 hours (deuterated) in pH 9 buffer .
  • Photostability : Deuterated nitro groups exhibit reduced photooxidation rates due to lower vibrational energy in N-D bonds .

Q. Experimental Design :

  • Step 1 : Optimize chromatographic separation to resolve deuterated and non-deuterated forms.
  • Step 2 : Validate linearity (R² > 0.99) and limit of quantification (LOQ < 1 ng/mL) in spiked matrices.
  • Step 3 : Perform stability studies under assay conditions (e.g., freeze-thaw cycles) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.